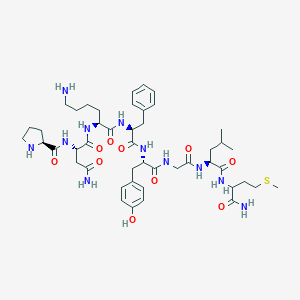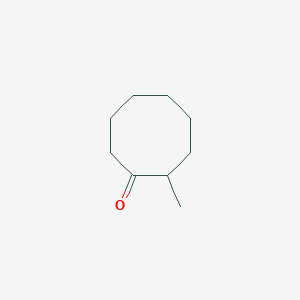
2,2-dichloro-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2,2-dichloro-4’-iodo-: is a chemical compound with the molecular formula C8H6Cl2INO and a molecular weight of 329.95 g/mol It is a derivative of acetanilide, where the hydrogen atoms in the benzene ring are substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2-dichloro-4’-iodo- typically involves the iodination and chlorination of acetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst for iodination . For chlorination, reagents such as chlorine gas or sodium hypochlorite can be used under controlled conditions to introduce chlorine atoms into the acetanilide structure.
Industrial Production Methods: Industrial production of Acetanilide, 2,2-dichloro-4’-iodo- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving steps like recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Acetanilide, 2,2-dichloro-4’-iodo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms or reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar solvents under reflux conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce dehalogenated acetanilide, and substitution reactions can result in various substituted acetanilide derivatives.
Scientific Research Applications
Chemistry: Acetanilide, 2,2-dichloro-4’-iodo- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its halogenated structure makes it a valuable starting material for further functionalization.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, Acetanilide, 2,2-dichloro-4’-iodo- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of Acetanilide, 2,2-dichloro-4’-iodo- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Acetanilide: The parent compound, which lacks the halogen substitutions.
2,2-Dichloroacetanilide: A derivative with only chlorine substitutions.
4-Iodoacetanilide: A derivative with only iodine substitution.
Uniqueness: Acetanilide, 2,2-dichloro-4’-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a versatile intermediate in various chemical processes.
Properties
CAS No. |
14676-40-5 |
|---|---|
Molecular Formula |
C8H6Cl2INO |
Molecular Weight |
329.95 g/mol |
IUPAC Name |
2,2-dichloro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
InChI Key |
JAXXQYDCVCBDID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
| 14676-40-5 | |
Synonyms |
2,2-Dichloro-4'-iodoacetanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)
![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)







![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)


